Bis(2-isopropoxyphenyl)chlorophosphine

Catalog No.
S875318
CAS No.
1219589-19-1
M.F
C18H22ClO2P
M. Wt
336.796
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(2-isopropoxyphenyl)chlorophosphine

CAS Number

1219589-19-1

Product Name

Bis(2-isopropoxyphenyl)chlorophosphine

IUPAC Name

chloro-bis(2-propan-2-yloxyphenyl)phosphane

Molecular Formula

C18H22ClO2P

Molecular Weight

336.796

InChI

InChI=1S/C18H22ClO2P/c1-13(2)20-15-9-5-7-11-17(15)22(19)18-12-8-6-10-16(18)21-14(3)4/h5-14H,1-4H3

InChI Key

NWXVTDDEQGYXBC-UHFFFAOYSA-N

SMILES

CC(C)OC1=CC=CC=C1P(C2=CC=CC=C2OC(C)C)Cl

Synonyms

Bis(2-isopropoxyphenyl)chlorophosphine

Here are some areas of scientific research where Bis(2-isopropoxyphenyl)chlorophosphine is employed:

  • Palladium-catalyzed cross-coupling reactions: This class of reactions forms new carbon-carbon bonds between two organic molecules. Bis(2-isopropoxyphenyl)chlorophosphine can be used as a ligand in several types of cross-coupling reactions, including:
    • Buchwald-Hartwig coupling
    • Suzuki-Miyaura coupling
    • Stille coupling
    • Sonogashira coupling
    • Negishi coupling
    • Heck coupling
    • Hiyama coupling

These reactions are fundamental tools for organic chemists, enabling the construction of complex organic molecules with desired properties.

  • Development of new catalysts: Researchers are constantly exploring new and improved catalysts for organic synthesis. Bis(2-isopropoxyphenyl)chlorophosphine serves as a valuable building block for designing new catalyst systems with enhanced activity, selectivity, or efficiency.

Bis(2-isopropoxyphenyl)chlorophosphine is likely synthesized in a laboratory setting for research purposes. The presence of two isopropoxy groups ((CH3)2CHO-) attached to the phenyl rings (C6H5) suggests its potential role as a ligand in coordination chemistry or as a precursor for the synthesis of other organophosphorus compounds. However, specific details regarding its origin and significance in research are currently unavailable [].


Molecular Structure Analysis

The key feature of Bis(2-isopropoxyphenyl)chlorophosphine is the central phosphorus (P) atom bonded to a chlorine (Cl) atom and two phenoxy groups (C6H5O-). The phenoxy groups themselves are substituted with isopropoxy groups at the 2nd position of the phenyl ring. This structure suggests several notable aspects:

  • Lewis Acid-Base Character: Phosphorus is a Lewis acid due to its empty d orbitals. The lone pairs on the oxygen atoms of the phenoxy groups can act as Lewis bases and donate electron density to the phosphorus atom, influencing its reactivity.
  • Steric Hindrance: The bulky isopropoxy groups might create steric hindrance around the phosphorus center, potentially affecting its ability to participate in reactions or coordinate with other molecules.

Chemical Reactions Analysis

  • Synthesis: One possible route for synthesis could involve the reaction of phosphorus pentachloride (PCl5) with a diisopropoxybenzene derivative, followed by chlorine substitution with a phenoxy group.

PCl5 + 2 (C6H4(OCH(CH3)2)2) -> Bis(2-isopropoxyphenyl)chlorophosphine + HCl (Equation 1)

  • Hydrolysis: The P-Cl bond is susceptible to hydrolysis in the presence of water, leading to the formation of a phosphonic acid derivative.

Bis(2-isopropoxyphenyl)chlorophosphine + H2O -> (C6H4(OC(CH3)2)2)2P(O)OH + HCl (Equation 2)

  • Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles depending on reaction conditions.

Physical And Chemical Properties Analysis

  • Physical State: Likely a solid or viscous liquid at room temperature.
  • Melting Point and Boiling Point: Expected to be high due to the presence of aromatic rings and the P-Cl bond.
  • Solubility: Relatively insoluble in water due to the non-polar nature of the organic groups. May be soluble in organic solvents like dichloromethane or THF.
  • Stability: The P-Cl bond is susceptible to hydrolysis. The compound might be sensitive to moisture and air.

XLogP3

5.4

Wikipedia

Bis{2-[(propan-2-yl)oxy]phenyl}phosphinous chloride

Dates

Modify: 2023-08-15

Explore Compound Types